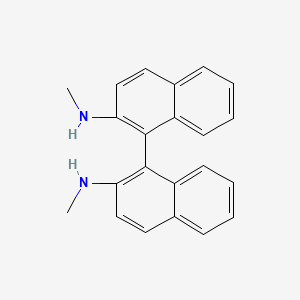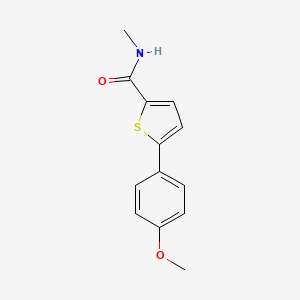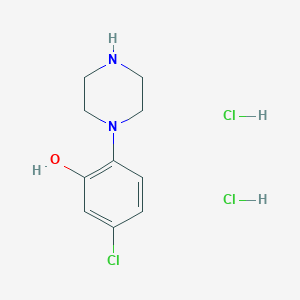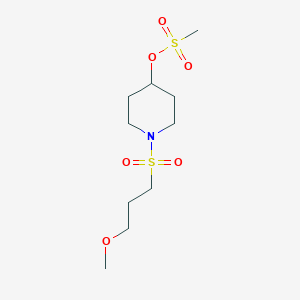![molecular formula C14H17ClN4 B2375815 4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile CAS No. 1493479-16-5](/img/structure/B2375815.png)
4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile” is a chemical compound with the molecular formula C14H17ClN4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to an azetidine ring, with a chlorobenzonitrile group . The exact 3D conformer and other structural details are not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.76 g/mol .Scientific Research Applications
Asymmetric Synthesis and Transformation
Chiral piperazine and 1,4-diazepane annulated β-lactams have been synthesized from azetidin-2-ones, indicating a method for preparing novel methyl alkoxy piperazine and diazepane derivatives (Dekeukeleire et al., 2012).
Advanced Building Blocks for Drug Discovery
3-((Hetera)cyclobutyl)azetidine-based isosteres of piperazine have been designed and synthesized, offering larger size and increased conformational flexibility compared to parent heterocycles. This makes them valuable for lead optimization in drug discovery (Feskov et al., 2019).
Synthesis of Novel Piperazine and Morpholine Annulated β-Lactams
High-yielding, asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones has been developed. These serve as valuable starting materials for synthesizing different enantiomerically enriched bicyclic azetidin-2-ones, such as piperazine and morpholine annulated β-lactam derivatives (Van Brabandt et al., 2006).
Anti-Cancer Properties
Piperazine scaffolds and 2-azetidinone pharmacophores show anti-cancer activities and apoptosis induction in different types of cancer cells. Specific derivatives have demonstrated significant inhibition of HeLa cancer cell growth (Khanam et al., 2018).
Antimicrobial Evaluation
Novel thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized and showed moderate to good antimicrobial properties against various bacterial and fungal strains (Gilani et al., 2016).
Allosteric Enhancers for Receptors
2-Amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives have been synthesized as allosteric enhancers of the A1-adenosine receptor. The nature of substituents on the phenyl ring influences the allosteric enhancer activity (Romagnoli et al., 2008).
Applications in Bioactive Compound Design
Piperazine and homopiperazine, along with their isosteres such as azetidine, have applications in bioactive compound design. They serve as scaffolding and solubilizing elements in molecule design (Meanwell & Loiseleur, 2022).
Antibacterial Agents
Novel antibacterial quinolones and naphthyridones with 7-azetidinyl substituents have been prepared, showing broad-spectrum activity against Gram-positive organisms and improved in vivo efficacy (Frigola et al., 1993).
Properties
IUPAC Name |
4-[4-(azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4/c15-13-7-11(8-16)1-2-14(13)19-5-3-18(4-6-19)12-9-17-10-12/h1-2,7,12,17H,3-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTAXDJRJSHJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=C(C=C(C=C3)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)







![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)

